Ala-Val-Ome
Overview
Description
Ala-Val-Ome, also known as N-acetyl-L-alanyl-L-valine methyl ester, is a dipeptide compound composed of alanine and valine residues. This compound is of significant interest in various fields of scientific research due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Val-Ome typically involves the condensation of alanine and valine residues. One common method is the use of mixed anhydrides and activated esters to obtain the dipeptide at high yield. The process involves protecting the amino groups with a carbobenzoxy group, which can be removed under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to form the desired peptide sequence. The use of solid-phase peptide synthesis (SPPS) is also common, where the peptide is assembled on a solid support and then cleaved off once the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
Ala-Val-Ome undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted peptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ala-Val-Ome has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is investigated for its potential therapeutic applications, including as an immunomodulator and in drug delivery systems.
Industry: The compound is used in the development of peptide-based materials and nanotechnology
Mechanism of Action
The mechanism of action of Ala-Val-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, including the modulation of apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-alanyl-L-valine: Similar in structure but lacks the ester group.
N-acetyl-L-alanyl-L-valine amide: Similar but with an amide group instead of an ester.
N-acetyl-L-alanyl-L-valine ethyl ester: Similar but with an ethyl ester group
Uniqueness
Ala-Val-Ome is unique due to its specific ester group, which imparts distinct chemical and biological properties. This ester group can be selectively modified, making this compound a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERNNXIGSVLPO-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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